(1S,4aS,5R,8aR)-(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl 1,4a-dimethyl-6-methylene-5-(2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl)decahydronaphthalene-1-carboxylate
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Overview
Description
The compound “(1S,4aS,5R,8aR)-(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl 1,4a-dimethyl-6-methylene-5-(2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl)decahydronaphthalene-1-carboxylate” is a complex organic molecule with multiple functional groups. This compound is characterized by its intricate structure, which includes hydroxyl groups, a tetrahydropyran ring, and a decahydronaphthalene core. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the tetrahydropyran ring and the decahydronaphthalene core. Key steps may include:
Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving hydroxyl groups and suitable protecting groups.
Construction of the Decahydronaphthalene Core: This may involve Diels-Alder reactions or other cycloaddition reactions.
Functional Group Modifications: Introduction of hydroxyl groups, methylene groups, and other functional groups through selective reactions.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as chromatography and crystallization to isolate the desired product.
Scalability: Adjustments to reaction conditions to allow for large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing Agents: Such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of hydroxyl groups may yield ketones or aldehydes.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
In medicine, the compound may be investigated for its therapeutic potential. This includes studies on its pharmacokinetics, pharmacodynamics, and potential side effects.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
DNA/RNA: Interactions with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- (1S,4aS,5R,8aR)-(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl 1,4a-dimethyl-6-methylene-5-(2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl)decahydronaphthalene-1-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets.
Properties
Molecular Formula |
C26H38O9 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aS,5R,8aR)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C26H38O9/c1-14-5-8-18-25(2,16(14)7-6-15-9-12-33-22(15)31)10-4-11-26(18,3)24(32)35-23-21(30)20(29)19(28)17(13-27)34-23/h9,16-21,23,27-30H,1,4-8,10-13H2,2-3H3/t16-,17-,18-,19-,20+,21-,23+,25+,26+/m1/s1 |
InChI Key |
WWMGXPVENJOYMP-GGARHWTFSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@]([C@@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)(C)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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